HIV-1 Integrase Inhibition: Parent Scaffold IC₅₀ and Optimized Derivative Comparison
Indole-2-carboxylic acid (compound 1) demonstrates measurable HIV-1 integrase strand transfer inhibitory activity with an IC₅₀ of 32.37 ± 4.51 μM [1]. Structure-based optimization of this scaffold, specifically introducing substituents at C3 and C6 positions, yielded derivative 17a with an IC₅₀ of 3.11 ± 0.18 μM, representing a 10.4-fold improvement in potency [1]. Further optimization led to derivative 20a with an IC₅₀ of 0.13 μM [2]. The parent scaffold's activity serves as the baseline for SAR campaigns, and its C2 carboxyl group chelates two Mg²⁺ ions within the integrase active site, a pharmacophoric feature retained across optimized derivatives [2].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 32.37 ± 4.51 μM |
| Comparator Or Baseline | Derivative 17a: 3.11 ± 0.18 μM; Derivative 20a: 0.13 μM; Raltegravir (positive control): 0.06 ± 0.04 μM |
| Quantified Difference | 10.4-fold improvement from parent to 17a; 249-fold improvement from parent to 20a |
| Conditions | In vitro strand-transfer assay; MT-4 cell cytotoxicity CC₅₀ >80 μM for parent and most derivatives |
Why This Matters
Procurement of the parent indole-2-carboxylic acid scaffold enables internal SAR exploration with a validated starting point; the quantitative baseline IC₅₀ of 32.37 μM provides a measurable benchmark against which newly synthesized derivatives can be compared.
- [1] Wang YC, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024; 14: 9020-9031. Table 1. View Source
- [2] Wang YC, Zhang WL, Zhang RH, Liu CH, Zhao YL, Yan GY, Liao SG, Li YJ, Zhou M. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023; 28(23): 7804. View Source
